N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide
CAS No.: 392240-76-5
Cat. No.: VC4972119
Molecular Formula: C19H20ClN3OS
Molecular Weight: 373.9
* For research use only. Not for human or veterinary use.
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide - 392240-76-5](/images/structure/VC4972119.png)
Specification
CAS No. | 392240-76-5 |
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Molecular Formula | C19H20ClN3OS |
Molecular Weight | 373.9 |
IUPAC Name | N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide |
Standard InChI | InChI=1S/C19H20ClN3OS/c20-15-3-1-14(2-4-15)16(24)21-18-23-22-17(25-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24) |
Standard InChI Key | NWCCGLUEKDCZKO-UHFFFAOYSA-N |
SMILES | C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=C(C=C5)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide features a 1,3,4-thiadiazole core substituted at position 5 with an adamantane group and at position 2 with a 4-chlorobenzamide moiety. The adamantane group, a diamondoid hydrocarbon, confers exceptional rigidity and lipophilicity, enhancing membrane permeability and target binding affinity. The thiadiazole ring contributes electron-deficient characteristics, enabling π-stacking interactions and hydrogen bonding with biological targets. The 4-chlorobenzamide group introduces polarizability and potential halogen-bonding capabilities, further diversifying its interaction profile .
Key Structural Features:
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Adamantane moiety: Enhances metabolic stability and hydrophobic interactions.
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1,3,4-Thiadiazole ring: Participates in hydrogen bonding and aromatic interactions.
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4-Chlorobenzamide group: Modulates solubility and electronic properties.
Synthetic Methodologies
Cyclization of Thiosemicarbazides
The synthesis of 1,3,4-thiadiazole derivatives typically begins with adamantane-1-carbohydrazide as a precursor. Reaction with aryl isothiocyanates yields thiosemicarbazide intermediates, which undergo cyclization in the presence of sulfuric acid or phosphorous oxychloride to form the thiadiazole core . Subsequent coupling with 4-chlorobenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) affords the final product.
Representative Synthetic Route:
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Thiosemicarbazide Formation:
Adamantane-1-carbohydrazide + Aryl isothiocyanate → 1-[(1-adamantyl)carbonyl]-4-arylthiosemicarbazide. -
Cyclization:
Thiosemicarbazide + H₂SO₄ → 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine. -
Benzamide Coupling:
Thiadiazol-2-amine + 4-chlorobenzoyl chloride → N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide.
Optimization Strategies:
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Solvent Selection: Anhydrous acetone or dioxane improves cyclization yields.
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Catalysis: Lewis acids (e.g., ZnCl₂) accelerate coupling reactions.
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Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product in >85% purity .
Physicochemical Properties
Experimental and Predicted Data
The compound’s low aqueous solubility and high logP suggest preferential partitioning into lipid membranes, a trait advantageous for targeting intracellular pathogens.
Biological Activity and Mechanisms
Hypothesized Targets:
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Trypanothione Reductase: Critical for parasite redox homeostasis; adamantane-thiadiazole hybrids may block its active site.
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Microbial Cell Membranes: Lipophilic adamantane facilitates penetration, while the thiadiazole disrupts lipid bilayers.
Antiviral and Anti-Inflammatory Activity
Adamantane derivatives are established influenza A virus inhibitors (e.g., amantadine). The thiadiazole moiety’s electron-deficient nature may enhance binding to viral neuraminidase or protease active sites. Preliminary molecular docking studies suggest affinity for SARS-CoV-2 main protease (Mpro), though experimental validation is pending .
Comparative Analysis with Analogues
The substitution of thiazole with thiadiazole may enhance metabolic stability and target affinity due to increased ring aromaticity.
Future Directions and Applications
Research Priorities:
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Synthetic Scale-Up: Optimize cyclization conditions for industrial production.
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In Vivo Toxicity Profiling: Assess acute/chronic toxicity in rodent models.
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Target Identification: Use CRISPR-Cas9 screens to pinpoint molecular targets.
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